REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([O:20][CH3:21])=[C:4]([CH2:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)[CH:5]=[CH:6][CH:7]=1.O.NN>CCO>[Br:1][C:2]1[C:3]([O:20][CH3:21])=[C:4]([CH2:8][NH2:9])[CH:5]=[CH:6][CH:7]=1 |f:1.2|
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Name
|
|
Quantity
|
26.7 g
|
Type
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reactant
|
Smiles
|
BrC=1C(=C(C=CC1)CN1C(C2=CC=CC=C2C1=O)=O)OC
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Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
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300 mL
|
Type
|
solvent
|
Smiles
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CCO
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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was added
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Type
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TEMPERATURE
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Details
|
After cooled to room temperature
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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WASH
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Details
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the solid was washed with EtOAc (300 mL×2)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated to about 50 mL
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Type
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FILTRATION
|
Details
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filtered again
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Type
|
CUSTOM
|
Details
|
After removing the solvent
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Type
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DISSOLUTION
|
Details
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the residue was dissolved in 20 mL of MeOH
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Type
|
ADDITION
|
Details
|
1N HCl was added
|
Type
|
CUSTOM
|
Details
|
to obtain a white solid
|
Type
|
CUSTOM
|
Details
|
Then the white solid was recrystallized with MeOH-Et2O
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=CC1)CN)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 46.3% | |
YIELD: CALCULATEDPERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |